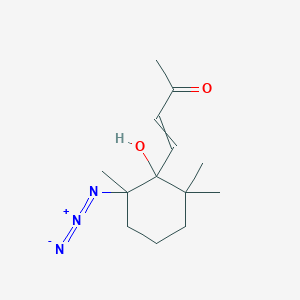
4-(2-Azido-1-hydroxy-2,6,6-trimethylcyclohexyl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Azido-1-hydroxy-2,6,6-trimethylcyclohexyl)but-3-en-2-one typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Cyclohexyl Ring: The initial step involves the formation of the cyclohexyl ring with the desired substituents. This can be achieved through a series of cyclization reactions.
Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by an azide ion.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions, often using reagents like osmium tetroxide or potassium permanganate.
Formation of the Butenone Moiety: The final step involves the formation of the butenone moiety through aldol condensation or related reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Azido-1-hydroxy-2,6,6-trimethylcyclohexyl)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The azido group can participate in substitution reactions, forming various derivatives.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium azide or other nucleophiles.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Cycloaddition: Formation of triazoles.
Applications De Recherche Scientifique
4-(2-Azido-1-hydroxy-2,6,6-trimethylcyclohexyl)but-3-en-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Employed in bioconjugation reactions for labeling and tracking biomolecules.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 4-(2-Azido-1-hydroxy-2,6,6-trimethylcyclohexyl)but-3-en-2-one involves its interaction with various molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The hydroxyl and ketone groups can engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,2,6-Trimethylcyclohexyl)-2-butanone: Similar structure but lacks the azido and hydroxyl groups.
Tetrahydroionone: Shares the cyclohexyl ring but differs in functional groups.
Uniqueness
4-(2-Azido-1-hydroxy-2,6,6-trimethylcyclohexyl)but-3-en-2-one is unique due to its combination of an azido group, a hydroxyl group, and a ketone group, which confer distinct reactivity and potential for diverse applications.
Propriétés
Numéro CAS |
84113-97-3 |
|---|---|
Formule moléculaire |
C13H21N3O2 |
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
4-(2-azido-1-hydroxy-2,6,6-trimethylcyclohexyl)but-3-en-2-one |
InChI |
InChI=1S/C13H21N3O2/c1-10(17)6-9-13(18)11(2,3)7-5-8-12(13,4)15-16-14/h6,9,18H,5,7-8H2,1-4H3 |
Clé InChI |
KHBALFVHQVLAEV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C=CC1(C(CCCC1(C)N=[N+]=[N-])(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



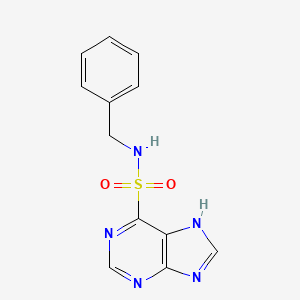
![2-[(2,2-Dimethylhydrazinyl)-phenoxyphosphinothioyl]-1,1-dimethylhydrazine](/img/structure/B14412634.png)
![1-(3-Methoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14412640.png)
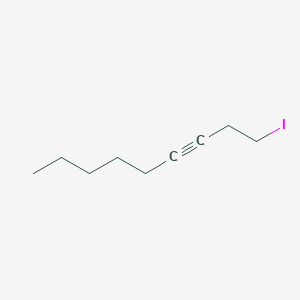
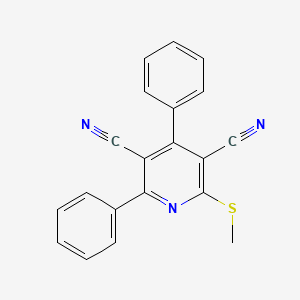

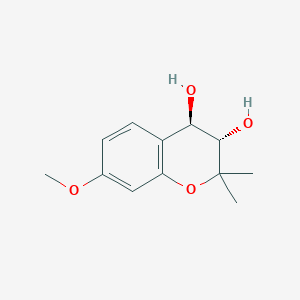
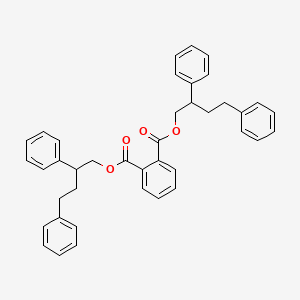
![N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine](/img/structure/B14412681.png)
![1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline](/img/structure/B14412689.png)
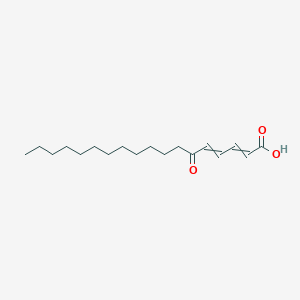
![2-[(Trifluoroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14412711.png)
![3H-Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolan]-3-one](/img/structure/B14412718.png)
